Product packaging for 2,5,6-Trichloronicotinic acid(Cat. No.:CAS No. 54718-39-7)

2,5,6-Trichloronicotinic acid

Cat. No.: B182769
CAS No.: 54718-39-7
M. Wt: 226.4 g/mol
InChI Key: XMJRZCYSCMZVJQ-UHFFFAOYSA-N
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Description

2,5,6-Trichloronicotinic acid (CAS 54718-39-7) is an organic solid with the molecular formula C6H2Cl3NO2 and a molecular weight of 226.4 g/mol . This compound is a derivative of nicotinic acid (vitamin B3), characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and three chlorine atoms at the 2, 5, and 6 positions . This specific arrangement makes it a versatile and valuable trifunctionalized building block in organic synthesis. The presence of the halogen atoms significantly alters the electronic properties and reactivity of the pyridine ring, making it a key intermediate for subsequent cross-coupling reactions and nucleophilic substitutions . In scientific research, this compound serves as a critical precursor in the synthesis of more complex molecules. Its applications are prominent in medicinal chemistry, where it is used as a starting material in the development of inhibitors for specific biological targets, such as KRAS G12C inhibitors investigated for cancer therapy, and compounds for treating Hepatitis B virus (HBV) infection . The compound's reactivity allows for selective substitution of its chlorine atoms, enabling the introduction of various functional groups to fine-tune the biological activity of the final product . The carboxylic acid group can also be modified, for example through esterification to produce derivatives like methyl 2,5,6-trichloronicotinate . As a solid with a melting point of 166.2-166.6 °C, it is soluble in aqueous alkali and various organic solvents . This product is intended for research and development purposes in chemistry, biology, and medicine. It is For Research Use Only. It is not intended for human or veterinary use or for any drug, food, or household applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl3NO2 B182769 2,5,6-Trichloronicotinic acid CAS No. 54718-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6-trichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJRZCYSCMZVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400571
Record name 2,5,6-trichloronicotinic acid
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Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54718-39-7
Record name 2,5,6-trichloronicotinic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50400571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,6-Trichloronicotinic acid
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Synthetic Methodologies for 2,5,6 Trichloronicotinic Acid

Established Synthetic Routes and Reaction Conditions

The primary methods for synthesizing 2,5,6-trichloronicotinic acid involve the direct chlorination of nicotinic acid or its derivatives, or the oxidation of pre-chlorinated pyridine (B92270) precursors.

Chlorination of Nicotinic Acid and its Derivatives

The direct introduction of multiple chlorine atoms onto the nicotinic acid ring system is a common strategy. This typically requires potent chlorinating agents and controlled reaction conditions to achieve the desired substitution pattern.

The synthesis of chlorinated nicotinic acid derivatives can be achieved using various chlorinating agents. For instance, the chlorination of nicotinic acid with reagents like phosphorus pentachloride (PCl₅) in the presence of carbon tetrachloride has been reported. researchgate.net Similarly, thionyl chloride (SOCl₂) is another common reagent used for chlorination reactions in the synthesis of nicotinic acid derivatives. researchgate.net These strong chlorinating agents facilitate the substitution of hydrogen atoms on the pyridine ring with chlorine.

Achieving the specific 2,5,6-trichloro substitution pattern often involves a stepwise approach. For example, the synthesis of 2-chloronicotinic acid can be a precursor step. wikipedia.org One method involves the N-oxidation of nicotinic acid, followed by a reaction with phosphorus oxychloride. google.com Another approach is the hydrolysis of 2-chloro-3-cyanopyridine (B134404) with a strong base. google.com Further chlorination steps would then be required to introduce chlorine atoms at the 5 and 6 positions. The synthesis of 2,5,6-Trichloro-4-methylnicotinic acid, for instance, involves the controlled chlorination of 4-methylnicotinic acid to ensure selective chlorination at the 2, 5, and 6 positions.

Utilization of Chlorinating Reagents (e.g., PCl5, SOCl2)

Oxidation of Chlorinated Pyridine Precursors

An alternative strategy involves the synthesis of a pyridine ring already containing the desired chlorine atoms, followed by the oxidation of a side chain to form the carboxylic acid group.

A significant route to this compound is through the oxidation of 2,5,6-trichloro-3-methylpyridine or its further chlorinated analog, 2,5,6-trichloro-3-chloromethylpyridine.

One patented process describes the reaction of 2,5,6-trichloro-3-chloromethylpyridine with concentrated nitric acid in the presence of concentrated sulfuric acid and a metal salt catalyst. google.com This method is noted for its high yields and relatively low reaction temperatures, which helps to avoid undesirable side reactions. google.com In a specific example, this process yielded crude this compound with a melting point of 164-168°C, which after recrystallization from water, provided the pure product in 86% yield. google.com

Another approach involves the hydrolysis of a trichloromethyl group. For instance, 2,5,6-trichloro-3-trichloromethyl pyridine can be hydrolyzed in the presence of sulfuric acid or phosphoric acid to produce this compound. googleapis.comgoogle.com The reaction conditions, such as temperature and the concentration of the acid, are crucial for optimizing the yield and preventing side reactions. googleapis.com For example, using 50% sulfuric acid at 100°C requires a reaction time of about 2 hours to avoid the formation of byproducts. googleapis.com

Starting MaterialReagentsConditionsProductYieldMelting Point (°C)
2,5,6-Trichloro-3-chloromethylpyridineConc. HNO₃, Conc. H₂SO₄, metal salt catalyst120-150°CThis compound79.5% (crude), 86% (pure)164-168 (crude)
2,5,6-Trichloro-3-trichloromethyl pyridineSulfuric acid or Phosphoric acid80-130°CThis compoundNot specified150-154

Catalytic oxidation provides an alternative pathway for converting chlorinated methylpyridines to their corresponding carboxylic acids. While specific examples for the direct catalytic oxidation to this compound are not detailed in the provided results, general methods for the catalytic oxidation of alkylpyridines are known. These often involve catalysts such as selenium or various metal salts at high temperatures. google.com More modern approaches utilize ozone in the presence of an acetate (B1210297) catalyst to oxidize 2-chloro-3-alkyl pyridine derivatives. google.com Additionally, catalytic amounts of maleic anhydride (B1165640) derivatives have been shown to be effective for the N-oxidation of pyridines using hydrogen peroxide, which is a key step in some synthetic routes to chlorinated nicotinic acids. rsc.org

Catalytic Oxidation Methods
Nitric Acid and Sulfuric Acid with Metal Salt Catalysts

A notable process for producing this compound involves the oxidation of 2,5,6-trichloro-3-chloromethylpyridine. google.com This reaction is carried out using concentrated nitric acid in the presence of concentrated sulfuric acid and a metal salt catalyst. google.com This method is advantageous due to its high yields and relatively low reaction temperatures, which helps to prevent undesirable side-reactions. google.com

The reaction typically proceeds by dissolving the starting material, 2,5,6-trichloro-3-chloromethylpyridine, along with a catalyst in concentrated sulfuric acid. Subsequently, highly concentrated nitric acid (at least 90% by weight) is gradually added at temperatures ranging from 100°C to 160°C, with a preferred range of 120°C to 150°C. google.com Suitable catalysts for this process include salts of vanadium, selenium, copper, and mercury. google.com

In a specific example, the reaction of 2,5,6-trichloro-3-chloromethylpyridine with fuming nitric acid in the presence of sulfuric acid and a vanadium catalyst yielded crude this compound with a 79.5% yield. google.com Recrystallization of this crude product from water improved the yield to 86%. google.com

Starting MaterialReagentsCatalystTemperatureYield (Crude)Yield (Pure)
2,5,6-Trichloro-3-chloromethylpyridineFuming Nitric Acid, Sulfuric AcidVanadium Salt120-150°C79.5%86%
Potassium Permanganate (B83412) Oxidation of Methylpyridines

The oxidation of methylpyridines using potassium permanganate (KMnO4) is a well-established method for synthesizing pyridinecarboxylic acids. researchgate.netguidechem.com While direct oxidation of some methylpyridines with potassium permanganate in acidic solutions can lead to the decomposition of the pyridine ring, this method can be successfully applied under controlled conditions. google.com

For instance, the oxidation of 5-methoxy-2-methylpyridine (B1356525) with potassium permanganate in aqueous acidic conditions at 90–95°C has been shown to produce pyridinecarboxylic acids in moderate yields (47–84%). The reaction requires vigorous stirring and careful temperature control. The theoretical molar ratio of methylpyridine to potassium permanganate is 1:2; however, an excess of potassium permanganate is often necessary to drive the reaction to completion, with an optimal ratio being around 1:2.5. guidechem.com Using an amount of potassium permanganate exceeding 2.5 times the molar quantity of the methylpyridine can lead to the destruction of the pyridine ring and a decrease in yield. guidechem.com

Hydrolysis of Cyanopyridine Intermediates

The hydrolysis of cyanopyridines provides another important route to nicotinic acid and its derivatives. This can be achieved through either acid- or base-catalyzed methods, or even in high-temperature water without the need for strong acids or bases. wiley.com

The hydrolysis of 3-trichloromethyl pyridine compounds in the presence of sulfuric acid or phosphoric acid is a viable method for producing chloronicotinic acid compounds. googleapis.com For example, 2,5,6-trichloro-3-trichloromethyl pyridine can be hydrolyzed to this compound. googleapis.com This reaction is typically carried out at temperatures between 50°C and 150°C, with a preferred range of 80°C to 130°C, for a duration of 0.5 to 30 hours. googleapis.com

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of cyanopyridines proceeds through the protonation of the nitrile nitrogen, which makes the carbon atom of the cyano group more susceptible to nucleophilic attack by water. This leads to the formation of a pyridinecarboxamide intermediate, which is then further hydrolyzed to the corresponding pyridinecarboxylic acid. wiley.com The traditional acid-catalyzed hydrolysis has some drawbacks, such as the production of unwanted by-products and salt waste from the neutralization step. wiley.com

Alternative Synthetic Pathways

Beyond the more common methods, several alternative pathways for the synthesis of nicotinic acid derivatives have been explored.

Preparation from 2,6-Dihydroxyl-4-methyl nicotinonitrile

The synthesis of certain nicotinic acid derivatives can start from 2,6-dihydroxylated precursors. For example, 2,6-dihydroxy-5-fluoronicotinic acid can be prepared from a 2,6-dihydroxy-5-fluoronicotinate. google.com This process involves the conversion of the ester to 2,6-dichloro-5-fluoronicotinoyl chloride using phosphorus oxychloride in the presence of a lithium reagent, followed by basic hydrolysis. google.com While this specific example relates to a fluorinated derivative, it highlights the potential utility of dihydroxy nicotinonitrile compounds as starting materials for halogenated nicotinic acids.

Ring-Forming Reactions and Cyclization Strategies

A one-pot synthesis of highly substituted nicotinic acid esters has been developed using a formylation and in situ intramolecular cyclization strategy. acs.orgnih.gov This method starts from easily accessible enamino keto esters and proceeds under optimized Vilsmeier reaction conditions to yield 4-chloro or 4-bromonicotinic acid esters with optional substitutions at the 2- and 5-positions. acs.orgnih.gov The mechanism of pyridine ring formation is influenced by the substituents on the β-carbon and the nature of the keto functionality. acs.org

Advanced Synthetic Strategies and Process Optimization

The industrial production of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, has driven the development of advanced synthetic methodologies aimed at improving efficiency, sustainability, and selectivity. cymitquimica.com These strategies focus on overcoming the limitations of traditional batch processes, such as harsh reaction conditions and the generation of significant waste.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact and enhance safety. garph.co.uk This involves a shift towards the use of less hazardous reagents and solvents, the development of catalytic processes, and the optimization of reaction conditions to reduce energy consumption and waste generation. acs.orgmdpi.com

One of the primary goals is to replace traditional, often toxic, solvents with more environmentally benign alternatives. wordpress.com Research into "green solvents" like water, supercritical fluids, and ionic liquids is ongoing, although their application in the specific synthesis of this compound is still an area of active development. garph.co.uknih.gov The choice of solvent can significantly influence reaction rates and selectivity. researchcommons.org

Catalysis plays a pivotal role in green synthetic routes. nih.gov The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org For instance, a patented process describes the oxidation of 2,5,6-trichloro-3-chloromethylpyridine using concentrated nitric acid in the presence of a metal salt catalyst, such as those of vanadium, selenium, copper, or mercury, to produce this compound in high yields at lower temperatures, thus avoiding undesirable side-reactions. google.com The development of recoverable and reusable catalysts is a key focus area.

Enzymatic and photobiocatalytic strategies, while not yet standard for this specific compound, represent a frontier in green chemistry. acs.orgnih.gov These methods offer high selectivity under mild conditions, potentially reducing the need for protecting groups and harsh reagents. acs.org

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention of Waste Catalytic processes to minimize byproducts. acs.org
Atom Economy Designing reactions to maximize the incorporation of all materials. acs.org
Less Hazardous Chemical Syntheses Use of less toxic chlorinating agents and solvents. garph.co.uk
Designing Safer Chemicals Focus on producing the target molecule with minimal toxicity.
Safer Solvents and Auxiliaries Exploring alternatives to traditional volatile organic compounds. wordpress.com
Design for Energy Efficiency Lowering reaction temperatures through catalysis. google.com
Use of Renewable Feedstocks An ongoing area of research for pyridine-based compounds. garph.co.uk
Reduce Derivatives Employing selective catalysts to avoid protecting groups. acs.org
Catalysis Utilizing metal salt catalysts for efficient oxidation. nih.govgoogle.com
Design for Degradation Not directly applicable to the synthesis of a stable intermediate.
Real-time analysis for Pollution Prevention Integrating online monitoring in continuous flow systems. sioc-journal.cn
Inherently Safer Chemistry for Accident Prevention Continuous flow reactors can enhance safety by minimizing the volume of hazardous materials at any given time. wiley.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing for the synthesis of this compound. sioc-journal.cn This methodology involves pumping reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. wiley.com

The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, which is particularly beneficial for managing highly exothermic reactions and improving reaction selectivity. wiley.com This enhanced control can lead to higher yields and purity of the final product.

Furthermore, continuous flow systems can integrate synthesis, purification, and analysis into a single, streamlined process. sioc-journal.cn This not only improves efficiency but also enhances safety by minimizing the handling of hazardous intermediates and reagents. wiley.com While specific applications to this compound are still being developed, the potential for using continuous flow reactors to optimize the chlorination and oxidation steps is significant. sioc-journal.cn The coupling of reaction steps, potentially with solvent exchange where necessary, can create a semi-continuous or fully continuous process. beilstein-journals.org

ParameterBatch SynthesisContinuous Flow Synthesis
Heat Transfer Limited, potential for hotspotsExcellent, precise temperature control wiley.com
Mass Transfer Often diffusion-limitedEnhanced, rapid mixing
Safety Large volumes of hazardous materialsSmall reaction volumes, inherently safer wiley.com
Scalability Difficult, requires re-optimizationSimpler, by running the system for longer
Process Control Less precisePrecise control over parameters sioc-journal.cn
Integration Difficult to integrate stepsReadily integrates synthesis, purification, and analysis sioc-journal.cn

Chemo- and Regioselective Synthesis of this compound

Achieving the correct chemo- and regioselectivity is critical in the synthesis of this compound to avoid the formation of unwanted isomers. The synthesis typically involves the selective chlorination of a nicotinic acid derivative at the 2, 5, and 6 positions of the pyridine ring.

One documented method involves the chlorination of 4-methylnicotinic acid using chlorinating agents under controlled conditions to ensure the desired substitution pattern. Another approach starts with 2,5,6-trichloro-3-chloromethylpyridine, which is then oxidized to the carboxylic acid. google.com This substrate-directed approach ensures that the chlorine atoms are already in the correct positions prior to the final oxidation step. google.comrsc.org

The choice of catalyst and reaction conditions plays a crucial role in directing the selectivity of the chlorination and oxidation steps. google.comresearchgate.net For instance, the use of specific metal salt catalysts in the oxidation of 2,5,6-trichloro-3-chloromethylpyridine allows the reaction to proceed at lower temperatures, which helps to prevent side reactions and improve the regioselectivity of the process. google.com Research continues to explore new catalytic systems and reaction pathways to further enhance the chemo- and regioselectivity of the synthesis. rsc.orgnih.gov

Purification and Isolation Methodologies in Large-Scale Synthesis

The purification and isolation of this compound on a large scale are crucial for obtaining a product with the high purity required for its applications. Common methods employed include crystallization, chromatography, and extraction. nih.govosti.gov

A patented method describes the precipitation of crude this compound by pouring the reaction mixture onto ice. google.com The precipitated solid is then filtered and dried. google.com Further purification is achieved by recrystallization from water, which yields the pure product. google.com

For large-scale industrial production, optimizing the purification process is essential for economic viability. This may involve the use of advanced crystallization techniques to control crystal size and morphology, which can improve filtration and drying efficiency. High-performance liquid chromatography (HPLC) and other chromatographic techniques are valuable for analyzing purity but can be less practical for the primary purification of very large quantities. nih.gov The development of efficient extraction and distillation methods, particularly in continuous processes, is an area of ongoing improvement. osti.govmdpi.com

Purification MethodApplication in this compound SynthesisAdvantagesConsiderations for Large-Scale
Precipitation Initial isolation of the crude product from the reaction mixture. google.comSimple, effective for initial bulk separation.Solvent handling and recovery.
Recrystallization Final purification to achieve high purity. google.comCan yield very pure product, cost-effective solvent (water).Solvent consumption, energy for heating/cooling, yield loss in mother liquor. osti.gov
Filtration Separation of the solid product from the liquid phase. google.comStandard, well-established technique.Efficiency of filtration and washing, cake drying time.
Vacuum Drying Removal of residual solvent from the final product. google.comLow-temperature drying prevents thermal degradation.Equipment cost and maintenance.
Chromatography Primarily for analysis and small-scale purification. nih.govHigh resolution and purity.High cost, solvent usage, not easily scalable for bulk production. nih.gov

Chemical Reactivity and Derivatization of 2,5,6 Trichloronicotinic Acid

Reaction Mechanisms and Pathways

The chemical behavior of 2,5,6-trichloronicotinic acid is characterized by reactions typical of both polychlorinated aromatic systems and carboxylic acids. The electron-withdrawing nature of the three chlorine atoms and the nitrogen heteroatom significantly influences the reactivity of the pyridine (B92270) ring, while the carboxylic acid group undergoes its own characteristic transformations.

Nucleophilic Substitution Reactions on the Pyridine Ring

Addition of the Nucleophile: A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This attack is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The aromaticity of the ring is temporarily lost in this stage.

Elimination of the Leaving Group: The aromaticity is restored as the leaving group, in this case, a chloride ion, is expelled.

The presence of strong electron-withdrawing groups, such as the nitro group or multiple halogens, is crucial for stabilizing the anionic Meisenheimer intermediate and facilitating the reaction. byjus.compressbooks.pub In this compound, the chlorine atoms themselves, along with the ring nitrogen and the carboxylic acid group, serve as activating groups for this type of substitution.

The chlorine atoms at positions 2, 5, and 6 of the nicotinic acid ring can be displaced by a variety of nucleophiles. Common nucleophiles used in such reactions include amines, thiols, and alkoxides. govtpgcdatia.ac.in The regioselectivity of the substitution (i.e., which chlorine atom is replaced) depends on factors like the nature of the nucleophile, reaction conditions, and the relative activation of each position. Typically, positions ortho and para to the ring nitrogen (positions 2, 6, and 4) are most activated toward nucleophilic attack. In this molecule, the chlorine atoms at C2 and C6 are expected to be the most reactive.

While specific studies detailing these reactions on this compound are not extensively documented in readily available literature, the principles of SNAr on related polychlorinated pyridines provide a strong basis for predicting their reactivity.

Table 1: Predicted Nucleophilic Substitution Reactions on this compound

Nucleophile (Nu-H)Reagent ClassExpected Product StructureGeneral Conditions
R-NH₂AminesAmino-dichloronicotinic acid derivativesPolar solvent, often with a base to neutralize HCl byproduct. govtpgcdatia.ac.in
R-SHThiolsThioether-dichloronicotinic acid derivativesStrong base (e.g., NaH) to form the thiolate anion (RS⁻), which acts as the active nucleophile. nih.gov
R-OHAlkoxidesAlkoxy-dichloronicotinic acid derivativesReaction with a pre-formed sodium or potassium alkoxide (NaOR/KOR) in an aprotic solvent. govtpgcdatia.ac.in

This table represents predicted reactions based on established principles of nucleophilic aromatic substitution on activated heterocyclic rings. Specific yields and reaction conditions would require experimental validation.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) of this compound undergoes a variety of well-established reactions, allowing for the synthesis of esters, amides, and other derivatives. These transformations typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. ajchem-a.com

Esterification is the process of converting a carboxylic acid into an ester. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). iscnagpur.ac.ingoogle.com.qa The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed. iscnagpur.ac.in

The mechanism of Fischer esterification involves several steps:

Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group, regenerating the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. google.com.qa

While specific examples for this compound are not widely reported, related compounds like aminotrichloronicotinic acids are known to form lower alkyl esters, suggesting this pathway is viable. sphinxsai.com

Table 2: Representative Fischer Esterification of this compound

ReactantReagentCatalystProduct
This compoundMethanol (CH₃OH)H₂SO₄ (conc.)Methyl 2,5,6-trichloronicotinate
This compoundEthanol (B145695) (CH₃CH₂OH)H₂SO₄ (conc.)Ethyl 2,5,6-trichloronicotinate

Amides can be synthesized from carboxylic acids through various methods. Direct reaction with an amine is generally difficult because the basic amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate salt. clockss.org To overcome this, the carboxylic acid is typically activated first.

A common and effective method is to convert the carboxylic acid into a more reactive acyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with amines to form the corresponding amide. clockss.org

A documented synthesis of 2,5,6-trichloronicotinamide (B595532) from the parent acid follows this two-step approach. The acid is first treated with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to generate the intermediate 2,5,6-trichloronicotinoyl chloride. This intermediate is then reacted with aqueous ammonia (B1221849) to yield the final amide product. google.com

Table 3: Synthesis of 2,5,6-Trichloronicotinamide

StepStarting MaterialReagentsIntermediate/ProductReference
1. Acyl Chloride FormationThis compoundOxalyl chloride, DMF (cat.), Dichloromethane2,5,6-Trichloronicotinoyl chloride google.com
2. Amidation2,5,6-Trichloronicotinoyl chlorideAmmonia (aq.), Dioxane2,5,6-Trichloronicotinamide google.com

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation directly from the carboxylic acid and amine without isolating an acyl chloride intermediate. google.com.qa

The carboxylic acid functional group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde.

Reduction to Primary Alcohols: Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). However, they can be effectively reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction tends to proceed all the way to the primary alcohol. To stop the reduction at the aldehyde stage, the reactivity of the carboxylic acid must first be modified. This is often accomplished by converting the acid into a derivative like an acyl chloride or an ester, which can then be reduced to an aldehyde using specific, sterically hindered reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃). While the aldehyde derivative, 2,5,6-trichloronicotinaldehyde, is commercially available, specific documented procedures for its synthesis via reduction from the carboxylic acid are scarce.

Table 4: Predicted Reduction Pathways for this compound

Target ProductReagent(s)General Reaction PathwayNotes
2,5,6-Trichloro-3-pyridinemethanol1. LiAlH₄, THF2. H₃O⁺ workupFull reduction of the carboxylic acid to a primary alcohol.Standard, powerful method for reducing carboxylic acids.
2,5,6-Trichloronicotinaldehyde1. SOCl₂2. LiAlH(O-t-Bu)₃Two-step process: conversion to acyl chloride, followed by partial reduction.Direct reduction is not feasible; requires conversion to a more reactive derivative first.

This table outlines theoretically sound pathways based on general organic chemistry principles, as specific literature for these transformations on this compound is limited.

Amide Formation Reactions

Oxidation and Reduction Chemistry of the Pyridine Ring

The pyridine ring of this compound can undergo both oxidation and reduction reactions, leading to various derivatives. The specific products formed are dependent on the reagents and reaction conditions employed.

Oxidation: Oxidation of the pyridine nitrogen in nicotinic acid derivatives can lead to the formation of N-oxides. For instance, the oxidation of pyridine N-oxide itself requires elevated temperatures of around 120°C. beilstein-journals.org While specific studies on the N-oxidation of this compound are not widely detailed, the oxidation of the related compound 2,6-dichloro-3-chloromethylpyridine to 2,6-dichloronicotinic acid is achieved using highly concentrated nitric acid in the presence of sulfuric acid and a metal salt catalyst. google.com This process is noteworthy as it proceeds without nitration of the pyridine ring. google.com In a more general context, oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of similar compounds.

Reduction: The reduction of the pyridine ring in this compound can be accomplished using various reducing agents. Common reagents for such transformations include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reactions typically lead to the formation of piperidine (B6355638) derivatives. The specific stereochemistry and degree of reduction depend on the chosen reagent and reaction parameters.

Electrophilic Aromatic Substitution on the Pyridine Core

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of three chlorine atoms and a carboxylic acid group, all of which are electron-withdrawing, further deactivates the ring in this compound, making electrophilic substitution challenging. minia.edu.eglibretexts.org

However, under harsh conditions, some electrophilic substitution reactions can be forced to occur.

Nitration: Nitration of aromatic compounds typically involves the use of a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. beilstein-journals.orglibretexts.org While the high degree of deactivation of the this compound ring makes nitration difficult, it has been noted that in the synthesis of this compound from 2,5,6-trichloro-3-chloromethylpyridine using fuming nitric acid, nitration of the ring does not occur. google.com This suggests that the reaction conditions required for oxidation of the chloromethyl group are not sufficient to overcome the deactivation of the ring towards nitration. google.com In other systems, nitration of activated phenols can be achieved with nitric acid. google.com

Halogenation: Further halogenation of this compound via electrophilic aromatic substitution is unlikely due to the already high degree of halogenation and the deactivating nature of the existing substituents. libretexts.org

Friedel-Crafts Alkylation and Acylation: Friedel-Crafts reactions, which introduce alkyl or acyl groups to an aromatic ring, require a Lewis acid catalyst like aluminum chloride (AlCl3). minia.edu.eglibretexts.org The strong deactivation of the pyridine ring in this compound makes it a poor substrate for these reactions. minia.edu.eglibretexts.org

Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The derivatization of this compound is crucial for exploring its potential in various applications, including pharmaceuticals and agrochemicals, through structure-activity relationship (SAR) studies.

Modifications at the Carboxylic Acid Group

The carboxylic acid group of this compound is a key handle for derivatization.

Esterification: Esters of this compound can be synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, methyl 2,5,6-trichloronicotinate is the methyl ester derivative. smolecule.com Another method involves the use of chlorotrimethylsilane (B32843) as a catalyst for the esterification of various carboxylic acids with alcohols. unirioja.es

Amide Synthesis: Amide derivatives are readily prepared from the corresponding carboxylic acid. A common method involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. orgsyn.org Alternatively, direct amidation can be achieved using coupling reagents. nih.govrsc.orgresearchgate.netorganic-chemistry.org Boric acid can also catalyze the amidation of carboxylic acids with amines. orgsyn.org

Substitutions and Transformations on the Pyridine Ring

The chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution. evitachem.comgacariyalur.ac.in The reactivity of the chlorine atoms at different positions (2, 5, and 6) can vary, allowing for selective substitution. For instance, in 2,4,6-trichloro-1,3,5-triazine (TCT), a related heterocyclic compound, the chlorine atoms can be substituted sequentially by controlling the reaction temperature. researchgate.net This stepwise substitution allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for forming new carbon-carbon bonds and could potentially be applied to this compound to introduce aryl or vinyl groups by replacing the chlorine atoms.

Formation of Heterocyclic Fused Systems

The functional groups on this compound can be utilized to construct fused heterocyclic systems. For example, derivatives of this compound have been used in the synthesis of complex molecules, including KRAS G12C inhibitors. google.comgoogle.com The carboxylic acid and the chlorine substituents can participate in cyclization reactions to form rings fused to the pyridine core. Pyran-2-ones, for example, can undergo ring transformations with nucleophiles to form various new heterocyclic structures. clockss.org The synthesis of pyridazino[4,3-c]azepine derivatives has been achieved through such ring transformation reactions. clockss.org

Catalytic Transformations Involving this compound

This compound and its derivatives can be involved in various catalytic transformations. nih.govaps.org

C-H Activation: C-H activation is a powerful strategy for the functionalization of organic molecules. mt.comwikipedia.orguni-muenster.de While the electron-deficient nature of the pyridine ring in this compound makes direct C-H activation challenging, catalytic methods, often employing transition metals like rhodium, can facilitate such reactions under specific conditions. uni-muenster.demdpi.com These reactions can enable the introduction of new functional groups at specific positions, leading to novel derivatives.

Other Transition Metal-Catalyzed Reactions

Beyond palladium-catalyzed cross-couplings, other transition metals can be employed to functionalize chloropyridines. One such reaction is alkoxycarbonylation, which introduces an ester group in place of a halogen atom. A study on the palladium-catalyzed alkoxycarbonylation of 2,3,6-trichloropyridine (B1294687) demonstrated the selective formation of a diester. semanticscholar.org This reaction was carried out under carbon monoxide pressure in the presence of palladium acetate (B1210297) and a phosphine (B1218219) ligand. semanticscholar.org

The reaction of 2,3,6-trichloropyridine with ethanol and carbon monoxide predominantly yielded diethyl 3-chloropyridine-2,6-dicarboxylate. semanticscholar.org This indicates that the chlorine atoms at the C2 and C6 positions are more reactive towards this transformation than the chlorine at the C3 position. This reactivity pattern is consistent with the higher reactivity of alpha- and gamma-positions in the pyridine ring towards nucleophilic substitution. Given the structural similarities, this compound would likely undergo a similar reaction, with the chlorine atoms at the C6 and C2 positions being the primary sites of alkoxycarbonylation.

Table 2: Example of Palladium-Catalyzed Alkoxycarbonylation of a Trichloropyridine

SubstrateReagentsCatalystLigandSolventProductYieldReference
2,3,6-TrichloropyridineCO, EthanolPd(OAc)₂dppfEthanolDiethyl 3-chloropyridine-2,6-dicarboxylate76% semanticscholar.org

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful method for the functionalization of chloropyridines, including reductive cross-electrophile coupling reactions. bohrium.com

Photochemical Reactions and Stability Studies

A study on the photolytic and photocatalytic degradation of 6-chloronicotinic acid (6CNA), a known degradation product of neonicotinoid insecticides, revealed that it is stable to photolysis under UVA irradiation (maximum at 355 nm) for at least 120 minutes in deionized water. nih.govscielo.br However, in the presence of a TiO₂ photocatalyst, 6CNA undergoes first-order degradation with a half-life of approximately 63 minutes. nih.gov The degradation process involves the formation of hydroxylated products and the conversion of chlorine to chloride ions. nih.gov This suggests that this compound may also be relatively stable to direct photolysis but could be susceptible to photocatalytic degradation.

The photostability of nicotine (B1678760) and its derivatives has been shown to be enhanced by converting them into crystalline salts. mdpi.comacs.orgrsc.org For instance, the formation of nicotinium salts with gentisic acid or orotic acid significantly improves stability against UV irradiation. mdpi.comrsc.org This is attributed to the restriction of molecular motion and reduced oxygen diffusion in the crystalline state. rsc.org It is therefore plausible that the photostability of this compound could be similarly enhanced through salt formation or co-crystallization.

Table 3: Photodegradation Data for a Related Chloronicotinic Acid

CompoundConditionsDegradation KineticsHalf-life (t½)Mineralization (120 min)Reference
6-Chloronicotinic AcidUVA (355 nm)No significant degradation>120 minNot observed nih.gov
6-Chloronicotinic AcidUVA (355 nm), TiO₂First-order63.1 ± 5.5 min46 ± 7% nih.gov

Applications of 2,5,6 Trichloronicotinic Acid in Medicinal Chemistry

As a Synthetic Building Block for Pharmaceutical Intermediates

2,5,6-Trichloronicotinic acid is a halogenated nicotinic acid derivative primarily utilized as a crucial intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine (B92270) ring substituted with three chlorine atoms, provides multiple reactive sites, making it a versatile building block in organic synthesis. The chlorine atoms can be selectively substituted by other functional groups through nucleophilic substitution reactions, allowing for the construction of a diverse range of derivatives.

Precursor in the Synthesis of KRAS G12C Inhibitors for Cancer Treatment

One of the most significant applications of this compound in modern medicinal chemistry is its role as a key starting material in the synthesis of covalent inhibitors targeting the KRAS G12C mutant protein. google.comgoogleapis.com The KRAS gene is frequently mutated in several aggressive cancers, including pancreatic, lung, and colorectal cancers, making its inhibitors a major focus of oncology research. googleapis.comgoogle.com

The synthesis of these advanced therapeutic agents often begins with this compound. For instance, in the development of certain small molecule inhibitors, the acid is first converted into an amide. A common synthetic route involves reacting this compound with an activating agent like 1,1'-Carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (B95107) (THF). google.comgoogleapis.com This mixture is heated, and then ammonium (B1175870) hydroxide (B78521) is added to produce 2,5,6-trichloronicotinamide (B595532). google.com This amide intermediate is a critical component that undergoes further complex reactions to build the final structure of the KRAS G12C inhibitor. google.com The resulting compounds are designed to specifically and irreversibly bind to the G12C mutant KRAS protein, thereby inhibiting its activity and blocking the signaling pathways that drive tumor cell growth and proliferation. google.comgoogleapis.com

The development of adagrasib (MRTX849), a recently approved KRAS G12C inhibitor, highlights the importance of such synthetic pathways. nih.gov While various synthetic routes exist for these inhibitors, the use of precursors like this compound is documented in foundational patents for this class of drugs. googleapis.comgoogle.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 54718-39-7 chemsrc.com
Molecular Formula C₆H₂Cl₃NO₂ chemsrc.comuni.lu
Molecular Weight 226.445 g/mol chemsrc.com
Density 1.728 g/cm³ chemsrc.com
Boiling Point 359.1°C at 760 mmHg chemsrc.com
Melting Point 164-168°C google.com

| Appearance | Solid powder | chemlab-tachizaki.com |

Intermediate in the Development of Other Therapeutic Agents

Beyond its prominent role in the synthesis of KRAS inhibitors, this compound serves as an intermediate for other classes of therapeutic agents. Its chemical reactivity allows it to be a foundational element for various heterocyclic compounds. nih.gov Research has shown its utility in creating pyridone-carboxylic acid derivatives, a class of compounds investigated for anti-tumor properties. google.com In these syntheses, the trichlorinated ring of the acid is a scaffold upon which other functional groups and ring systems are built to create novel compounds with potential pharmacological activity. google.com The presence of multiple chlorine atoms is advantageous, as they can be selectively replaced to fine-tune the electronic and steric properties of the final molecule, which is a key strategy in drug design.

Biological Activity Studies and Mechanism of Action

While this compound is most valued as a synthetic intermediate, research has also explored its inherent biological properties and those of its close derivatives. The mechanism of action for such compounds generally involves interaction with specific molecular targets like enzymes or receptors, leading to the modulation of their biological activity.

Antimicrobial Properties Research

The antimicrobial potential of chlorinated nicotinic acid derivatives has been a subject of scientific interest. However, studies comparing this compound with its analogs, such as 2,5,6-trichloro-4-methylnicotinic acid, have indicated that this compound itself possesses limited antifungal activity. The broader class of organic acids is known for antimicrobial properties, which are often harnessed in various applications. nih.govalibaba.com For example, other organic acids have shown moderate activity against pathogenic bacteria like Escherichia coli and Staphylococcus aureus. nih.gov Research into the specific antimicrobial spectrum of this compound is not extensively detailed in available literature, with more focus placed on the activities of the complex molecules synthesized from it.

Anticancer Properties Research

The primary connection of this compound to anticancer research is through its indispensable role as a building block for potent cancer drugs, particularly KRAS G12C inhibitors. googleapis.comgoogle.com There is limited public research available that evaluates the direct anticancer or cytotoxic activity of this compound as a standalone agent. Its significance lies in being a precursor to compounds that are highly active against specific cancer cell lines. google.com The development of novel anticancer agents often involves synthesizing derivatives from a core scaffold, and this compound provides a robust and versatile scaffold for this purpose. mdpi.comsemanticscholar.org The final, more complex molecules derived from the acid are the ones that typically exhibit significant anticancer activity by interacting with specific targets in cancer cells, such as inhibiting enzymes or inducing apoptosis. mdpi.comnih.gov

Potential as a Therapeutic Agent for Various Diseases

The potential of this compound as a therapeutic agent is primarily indirect, stemming from its utility as a versatile intermediate in pharmaceutical synthesis. Ongoing research continues to explore its use in creating novel compounds for treating a range of diseases. Its value is in providing a reliable starting point for the synthesis of molecules with tailored biological activities, including but not limited to anticancer and antimicrobial agents. nih.gov The ability to use it as a scaffold to create diverse chemical structures makes it a valuable compound in the pipeline of drug discovery and development.

Interaction with Molecular Targets and Pathways

Direct research identifying the specific molecular targets and pathways of this compound itself is limited. Its principal role in medicinal chemistry is that of a synthetic building block. google.com The molecular targets and pathways of interest are therefore defined by the more complex derivatives synthesized from this precursor.

For instance, patent literature documents the use of this compound as a starting reagent in the synthesis of heterocyclic compounds intended to act as inhibitors of the KRAS G12C mutant protein. epo.org The KRAS protein is a key component of the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. The G12C mutation is a known oncogenic driver, making its inhibition a significant therapeutic strategy in oncology.

In a broader context, the nicotinic acid scaffold is a well-established pharmacophore that can be tailored to interact with a wide array of biological targets. Depending on the substitutions, nicotinic acid derivatives have been shown to target G protein-coupled receptors (GPCRs), enzymes, and ion channels. nih.govresearchgate.net For example, the serotonin (B10506) (5-HT) receptor family, particularly the 5-HT6 receptor, is a target for various central nervous system (CNS) drug discovery programs. nih.gov The 5-HT6 receptor's exclusive expression in the CNS makes it an attractive target for treating cognitive disorders. nih.gov While not directly about the trichlorinated form, this illustrates the diverse targeting potential of the core nicotinic acid structure.

Enzyme and Receptor Modulation Studies

Consistent with its role as a precursor, there are no specific enzyme or receptor modulation studies focused on this compound itself. The modulation activity is a feature of the final derivative compounds. The purpose of using this specific acid is to leverage its chemical properties—three chlorine atoms that can serve as reactive handles or key binding elements—to construct molecules with a desired modulatory effect on a specific enzyme or receptor. google.com

To illustrate how derivatives of a nicotinic acid core can modulate biological targets, studies on other substituted nicotinic acids provide valuable insight. For example, research on 2-(1-adamantylthio)nicotinic acid derivatives demonstrated their ability to induce vasorelaxation, an effect partially mediated by endothelium-induced nitric oxide (NO) and prostacyclin. mdpi.com This indicates modulation of the enzymes and pathways involved in vascular tone, such as nitric oxide synthase. Similarly, various ligands developed for serotonin receptors, like the 5-HT2A receptor, show how structural modifications dictate whether a compound acts as an agonist or an antagonist, thereby stimulating or blocking the receptor's signaling pathway. reprocell.com The design of such modulators often involves exploring how different functional groups attached to the core scaffold interact with the receptor's binding pocket. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Drug Discovery

The systematic investigation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) is fundamental in drug discovery. SAR studies explore how modifications to a molecule's chemical structure affect its biological activity, while SPR analyses investigate how these changes influence physicochemical properties like solubility, stability, and permeability. chemrxiv.orgnih.gov

No specific SAR or SPR studies for this compound have been published, as it is a starting material. However, SAR principles are critical in the optimization of lead compounds derived from it. An illustrative example can be found in studies of other nicotinic acid derivatives. A study on phenolic acid esters, including caffeic and gallic acid derivatives, revealed clear SAR trends related to their cytotoxic activity against cancer cell lines. uc.pt The length of the ester alkyl chain and the number of hydroxyl groups on the phenyl ring were found to be critical determinants of potency.

The table below, derived from a study on phenolic acid derivatives, illustrates a typical SAR analysis, showing how changes in structure (different esters, number of OH groups) correlate with biological activity (IC50). uc.pt

CompoundR Group (Ester)Ar-OH GroupsCytotoxicity IC50 (µM) vs. HeLa Cells
Methyl Caffeate (1) Methyl2> 50
Propyl Caffeate (2) Propyl212.0
Octyl Caffeate (3) Octyl2> 50
Methyl Gallate (4) Methyl3> 50
Propyl Gallate (5) Propyl38.0
Octyl Gallate (6) Octyl3> 50

This table is an illustrative example of SAR based on phenolic acid derivatives to demonstrate the concept. uc.pt

This example highlights a distinct SAR, where the propyl ester provides optimal activity for both the dihydroxy (caffeate) and trihydroxy (gallate) series, and the higher number of hydroxyl groups in propyl gallate enhances potency compared to propyl caffeate. uc.pt Similar principles would be applied to derivatives of this compound to optimize their activity against a chosen target.

Computational Chemistry and Molecular Modeling in Medicinal Chemistry Research

Computational techniques are indispensable tools in modern medicinal chemistry for predicting and analyzing molecular interactions, guiding drug design, and building predictive models.

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-protein docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein. researchgate.netarxiv.org This is followed by molecular dynamics (MD) simulations, which analyze the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and conformational changes. researchgate.netmdpi.com

While no specific docking or MD studies featuring this compound were found, these techniques are routinely applied to its derivatives. For a derivative designed to inhibit a target like KRAS G12C, docking would be used to predict how the molecule fits into the protein's binding pocket. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. researchgate.net MD simulations would then assess how stable this binding is over a period of nanoseconds, ensuring the ligand remains in its active conformation. nih.gov

The following table conceptualizes the typical output from a molecular docking study, which would be essential for optimizing a lead compound derived from this compound.

ParameterDescriptionExample Value/Result
Binding Affinity The predicted binding energy between the ligand and protein, often in kcal/mol. Lower values indicate stronger binding.-11.0 kcal/mol
Hydrogen Bonds The number and specific amino acid residues forming hydrogen bonds with the ligand, which are key for binding specificity.Lys16, Gln61, Tyr96
Hydrophobic Interactions Key nonpolar residues in the binding pocket that interact with the ligand.Val9, Ala59, Met72
RMSD Root-mean-square deviation of the docked pose compared to a known reference, indicating the accuracy of the docking pose.< 2.0 Å

This table provides a conceptual overview of data generated from ligand-protein docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netajrconline.org QSAR models are mathematical equations that correlate calculated physicochemical properties, known as molecular descriptors, with experimentally measured activity. nih.gov

There are no published QSAR models specifically for this compound. A QSAR study would require a dataset of various analogs derived from this acid, along with their measured biological activities against a specific target. The model would then be built to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov The process involves calculating a wide range of molecular descriptors for each compound in the series.

The table below lists some common molecular descriptors used in QSAR modeling to build a correlation with biological activity.

Descriptor ClassDescriptor NameDescription
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.
Electronic Dipole MomentA measure of the overall polarity of the molecule.
Topological Molecular Connectivity IndexA number derived from the molecular graph that describes the degree of branching in the structure.
Steric / 3D Polar Surface Area (PSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.
Steric / 3D Molecular VolumeThe van der Waals volume of the molecule.

This table lists representative molecular descriptors commonly employed in QSAR studies. nih.govnih.gov

By identifying which descriptors have the most significant correlation with activity, a QSAR model can provide valuable insights into the structural requirements for potent biological function, guiding further drug design efforts.

Applications of 2,5,6 Trichloronicotinic Acid in Agrochemical Sciences

As a Synthetic Building Block for Agrochemicals

Chlorinated nicotinic acid derivatives serve as crucial intermediates in the synthesis of complex, high-value molecules for crop protection. Their halogen-rich structure enhances chemical reactivity and binding specificity to target sites in pests and weeds.

The primary application of pyridine (B92270) in the agrochemical industry is as a precursor to potent herbicides. wikipedia.orgchempanda.com A prominent example is Triclopyr (B129103), a systemic herbicide with the chemical name [(3,5,6-Trichloropyridin-2-yl)oxy]acetic acid. wikipedia.orgnih.gov While not a direct derivative of 2,5,6-trichloronicotinic acid (which is 2,5,6-trichloropyridine-3-carboxylic acid), Triclopyr's synthesis relies on a closely related intermediate, 3,5,6-trichloro-2-pyridinol (B117793) (TCP). google.comnih.gov The synthesis of Triclopyr butoxyethyl ester is achieved through the reaction of the sodium salt of 3,5,6-trichloro-2-pyridinol with 2-butoxyethyl chloroacetate. google.com

The broader class of chlorinated and fluorinated pyridines are indispensable starting materials for numerous herbicides. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) is a key chemical intermediate for several crop-protection products. nih.gov This underscores the importance of halogenated pyridine carboxylic acids and their derivatives, such as this compound, as foundational building blocks for creating herbicidally active molecules.

The nicotinic acid and nicotinamide (B372718) scaffolds are pivotal in the discovery of novel insecticides and fungicides. nih.govnih.gov Many commercial agrochemicals, including the fungicide Boscalid and the insecticide Flonicamid, are derivatives of nicotinic acid. nih.gov

Research efforts frequently use nicotinic acid derivatives as a starting point for creating new pesticidal compounds. This "Intermediate Derivatization Method" allows chemists to efficiently explore new chemical spaces. nih.gov Examples from scientific literature include:

Fungicides : A series of N-(thiophen-2-yl) nicotinamide derivatives were designed by combining the nicotinic acid and thiophene (B33073) structures, yielding compounds with significant fungicidal activity. nih.gov In another study, new niacinamide derivatives were synthesized from 2-chloronicotinic acid, leading to a compound with potent fungicidal effects against Botryosphaeria berengriana. mdpi.com

Insecticides : Scientists have reported the synthesis of various nicotinic acid derivatives to test for insecticidal properties. jocpr.comresearchgate.net One strategy involved creating nicotinoyl hydrazine (B178648) and then condensing it with substituted aldehydes to produce compounds active against agricultural pests like the Green peach aphid and American bollworm. jocpr.com

Intermediate in the Synthesis of Herbicides (e.g., Triclopyr and related compounds)

Efficacy Studies in Agricultural Systems

The effectiveness of agrochemicals derived from the trichloronicotinic acid framework is evaluated through rigorous efficacy studies. These studies determine the compound's activity spectrum, selectivity, and mode of action.

Triclopyr serves as an excellent case study for the herbicidal efficacy of this chemical class. It is a selective, systemic herbicide highly effective against broadleaf and woody plants but demonstrates minimal impact on grasses and conifers at standard application rates. wikipedia.orguconn.eduorst.edu This selectivity is crucial in agricultural and land management settings, such as pastures or forests, where the goal is to remove invasive weeds without harming desirable grasses. specialistsales.com.au

The mode of action for Triclopyr is as a synthetic auxin. wikipedia.orgspecialistsales.com.auacs.org It mimics the natural plant growth hormone indole-3-acetic acid, leading to uncontrolled, disorganized cell division and elongation. uconn.eduacs.org This abnormal growth overwhelms the plant's systems, resulting in visible injury like cupped leaves and twisted stems, and ultimately, plant death within one to three weeks. uconn.edusolutionsstores.com

Table 1: Herbicidal Profile of Triclopyr

Feature Description Source(s)
Herbicide Type Systemic, selective post-emergent wikipedia.orgsolutionsstores.com
Mode of Action Synthetic Auxin (WSSA Group 4) wikipedia.orgspecialistsales.com.au
Target Weeds Dicotyledonous (broadleaf) and woody plants (e.g., nettles, docks, brambles) uconn.eduorst.edu
Plant Selectivity Generally does not harm monocotyledonous plants (e.g., grasses, conifers) wikipedia.orguconn.edu

| Symptoms | Uncontrolled, distorted growth (cupped leaves, twisted stems), leading to plant death | uconn.edusolutionsstores.com |

Numerous studies have demonstrated the potential of nicotinic acid and nicotinamide derivatives as effective insecticides and fungicides. The core pyridine ring provides a versatile scaffold that can be modified to target specific biological pathways in fungi and insects. nih.govmdpi.comjocpr.com

Research has shown that synthesized derivatives exhibit significant bioactivity against a range of plant pathogens and insect pests. For example, compound 3i ((S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate) showed fungicidal activity against Botryosphaeria berengriana comparable to the commercial fungicide fluxapyroxad. mdpi.com Another set of derivatives, based on an N-(thiophen-2-yl) nicotinamide structure, displayed excellent control of cucumber downy mildew. nih.gov In insecticidal assays, certain synthesized nicotinic acid derivatives were effective against the Green peach aphid (Myzus persicae), American bollworm (Helicoverpa armigera), and the Maize weevil (Sitophilus zeamais). jocpr.com

Table 2: Research Findings on the Efficacy of Nicotinic Acid Derivatives

Derivative Class Target Organism Efficacy Finding Source(s)
Niacinamide Derivatives Botryosphaeria berengriana (fungus) Compound 3i showed 92.3% inhibition at 50 µg/mL. mdpi.com
N-(thiophen-2-yl) Nicotinamides Cucumber Downy Mildew (fungus) One compound provided 79% control efficacy in field trials. nih.gov
Nicotinamide-1,3,4-oxadiazoles Gibberella zeae (fungus) Exhibited moderate antifungal activities in vitro. nih.gov

Herbicide Activity and Selectivity

Metabolism and Degradation in Plants

The fate of a herbicide within a plant is a critical factor determining its selectivity and efficacy. The processes of absorption, translocation (movement within the plant), and metabolic degradation vary significantly among plant species. researchgate.net

Using Triclopyr as a representative compound, studies show it is absorbed by both the roots and leaves of plants and tends to accumulate in areas of active growth. wikipedia.orgorst.edu Once absorbed, the plant's metabolic machinery begins to break it down. The rate of this degradation is a key determinant of selectivity; tolerant species like wheat and barley can metabolize the herbicide much faster than susceptible broadleaf weeds. orst.eduresearchgate.net

The metabolic pathways for Triclopyr in plants involve several transformations. Studies in soybean cell cultures identified the formation of acid metabolites. portlandpress.com Research on different plant types has shown that susceptible plants tend to form conjugates like triclopyr aspartate, while tolerant plants more rapidly convert Triclopyr into other forms, such as a methyl ester. researchgate.net The major metabolites identified in plants are often 3,5,6-trichloro-2-methoxypyridine (TMP) and 3,5,6-trichloro-2-pyridinol (TCP). orst.eduwiley.com

Table 3: Plant Metabolism of Triclopyr

Feature Details Source(s)
Uptake Absorbed through both leaves and roots. wikipedia.orgorst.edu
Translocation Systemic; moves within the plant and accumulates in growing points. wikipedia.orgorst.edu
Half-Life in Plants Varies by species; reported range is 3 to 24 days. wikipedia.orgorst.edu
Metabolites 3,5,6-trichloro-2-methoxypyridine (TMP), 3,5,6-trichloro-2-pyridinol (TCP), and various conjugates (e.g., with aspartate or sugars). researchgate.netportlandpress.comorst.eduwiley.com

| Basis of Selectivity | Tolerant plants (e.g., wheat, barley) metabolize Triclopyr more rapidly than susceptible plants. | orst.eduresearchgate.net |

Table of Mentioned Compounds

Compound Name
This compound
2-butoxyethyl chloroacetate
2-chloronicotinic acid
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
3,5,6-trichloro-2-methoxypyridine (TMP)
3,5,6-trichloro-2-pyridinol (TCP)
(S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate
Boscalid
Flonicamid
Indole-3-acetic acid
Triclopyr

Environmental Fate and Behavior in Agrochemical Contexts

Soil Degradation Pathways (e.g., Microbial Degradation)

The persistence of 3,5,6-Trichloro-2-pyridinol (TCP) in soil is significant, with a reported half-life ranging from 65 to 360 days, depending on soil type, climate, and other environmental conditions. plos.orgnih.govresearchgate.net Its degradation in soil is primarily mediated by microbial activity. tandfonline.com However, the antimicrobial properties of TCP can inhibit the growth of the very microorganisms capable of degrading it and its parent compound, chlorpyrifos (B1668852). plos.orgbiorxiv.org

Two distinct patterns of persistence have been observed in soil studies. In some soils, significant amounts of TCP and soil-bound residues accumulate with little mineralization to CO2. In other soils, rapid mineralization of TCP occurs, preventing its accumulation. tandfonline.comresearchgate.net This difference is attributed to the presence of specific microbial populations capable of using TCP as a carbon source. tandfonline.com

A number of bacterial and fungal species have been identified that can degrade TCP. These include:

Bacteria: Species from genera such as Pseudomonas, Alcaligenes, Ochrobactrum, Ralstonia, and Cupriavidus have demonstrated the ability to degrade TCP, often using it as a sole source of carbon and energy. nih.govresearchgate.netoup.comresearchgate.netbohrium.com For instance, a constructed microbial consortium including Bacillus sp. and Pseudomonas sp. was able to degrade 88.61% of TCP within 15 days. tandfonline.com Some bacteria, like Cupriavidus nantongensis X1T, can completely degrade 20 mg/L of TCP with a half-life of 8 hours. nih.govacs.org

Fungi: The fungal strain Cladosporium cladosporioides Hu-01 has been shown to completely metabolize not only chlorpyrifos but also its hydrolysis product, TCP. plos.orgnih.gov A fungal consortium completely degraded TCP in a soil environment within 48 hours. tuiasi.ro

The degradation process often involves a stepwise dechlorination of the pyridine ring. nih.govacs.org

Table 1: Microbial Genera Capable of Degrading 3,5,6-Trichloro-2-pyridinol (TCP)

Microbial KingdomGenusReference
BacteriaPseudomonas researchgate.netfrontiersin.org
BacteriaAlcaligenes oup.com
BacteriaOchrobactrum biorxiv.orgbohrium.com
BacteriaRalstonia nih.govresearchgate.net
BacteriaCupriavidus acs.orgresearchgate.net
BacteriaBacillus tandfonline.com
FungiCladosporium plos.orgnih.gov

Water Degradation Pathways (e.g., Photodegradation, Microbial Degradation)

In aquatic systems, TCP is a compound of concern due to its significantly higher water solubility compared to parent compounds like chlorpyrifos, which facilitates its dispersal. nih.govbiorxiv.orgoup.com Its degradation in water occurs through both microbial action and photolysis (degradation by light).

Photodegradation: TCP in aqueous solution can be rapidly degraded by ultraviolet (UV) irradiation. researchgate.netscispace.com One study found that TCP at a concentration of 80 mg/L was broken down to undetectable levels within two hours of UV exposure. researchgate.netscispace.com The rate of this photolytic degradation is pH-dependent, increasing as the pH rises from 2.5 to 5. researchgate.net The process involves both hydrolytic and reductive dechlorination, leading to the formation of intermediate products such as dichlorodihydroxypyridine isomers. researchgate.netscispace.com

Microbial Degradation: As in soil, various microorganisms can degrade TCP in aquatic environments. The fungal strain Cladosporium cladosporioides Hu-01, for example, can completely metabolize TCP in a liquid medium. nih.gov The degradation kinetics in water often follow a first-order model. plos.orgnih.gov However, the formation of certain photodegradation products that are resistant to microbial breakdown has been noted, suggesting that a combination of photolytic and microbial processes may be necessary for complete removal from water systems. scispace.com

Volatilization and Air Transport

Volatilization, the process of a chemical evaporating from soil or water into the air, is a potential transport pathway for agrochemicals. For the parent compound chlorpyrifos, volatilization from crop surfaces has been observed. pic.int However, for the metabolite TCP, its properties suggest that volatilization is not a primary dissipation pathway. As a polar degradate with low vapor pressure and high water solubility, TCP is more likely to remain in soil and water phases rather than partitioning into the atmosphere. epa.govepa.gov Its classification as "mobile" by the U.S. EPA primarily refers to its movement within water and soil. plos.orgnih.gov

Leaching and Runoff Potential

The potential for a chemical to leach through the soil profile into groundwater or be carried into surface water via runoff is largely governed by its persistence and its sorption (binding) to soil particles. TCP exhibits properties that give it a high potential for leaching and runoff. capes.gov.br

It has a much lower sorption affinity for soil compared to its parent compound, chlorpyrifos—in some cases, 100 times lower. capes.gov.br This weak binding is correlated with soil pH rather than organic carbon content. capes.gov.br Combined with its high water solubility and significant persistence (half-life up to 360 days), TCP is considered to have a much greater leaching potential than chlorpyrifos. plos.orgresearchgate.netcapes.gov.br Studies have confirmed its mobility, with TCP being detected in the leachates of agricultural areas like golf courses. researchgate.net This mobility presents a risk of contamination for both groundwater and surface water bodies. oup.comtandfonline.com

Table 2: Comparison of Properties Influencing Leaching Potential

CompoundSoil Sorption (Kd L/kg)Persistence (Soil Half-life)Leaching PotentialReference
Chlorpyrifos40.3 – 209.67 - 28 daysLower capes.gov.br
3,5,6-Trichloro-2-pyridinol (TCP) 0.45 – 2.8642 - 117+ daysHigh capes.gov.br

Bioaccumulation Potential

Bioaccumulation refers to the buildup of a chemical in an organism at a higher concentration than is found in the surrounding environment. The potential for a substance to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow), which indicates its lipid (fat) solubility.

Metabolite Formation and Persistence (e.g., 3,5,6-Trichloro-2-pyridinol - TCP)

3,5,6-Trichloro-2-pyridinol (TCP) is the primary and major degradation product formed from the hydrolysis of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr. researchgate.netfrontiersin.orgepa.gov This transformation occurs in soil, water, and within plants and animals. orst.eduresearchgate.net

The formation of TCP is often rapid, while its own degradation is slow, leading to its transient accumulation and persistence in the environment. plos.orgnih.gov In field studies, concentrations of chlorpyrifos in paddy floodwater can decrease by over 90% in the first two days, with a corresponding increase in TCP. tandfonline.com

Once formed, TCP itself can be further degraded by microorganisms. The ultimate breakdown products are typically carbon dioxide, water, and chloride ions. tandfonline.comresearchgate.net However, a number of intermediate metabolites from the degradation of TCP have also been identified. For example, the degradation of TCP by Ralstonia sp. strain T6 was found to produce a green intermediate identified as 3,6-dihydroxypyridine-2,5-dione (DHPD). nih.gov The degradation pathway in Cupriavidus sp. DT-1 involves transformation into 2-hydroxypyridine (B17775) (2-HP), which is then further metabolized to maleamic acid and fumaric acid before entering central metabolism. researchgate.net

Denitrification Pathways of Metabolites

Residue Analysis and Monitoring in Agricultural Products and Environment

Specific, validated analytical methods for the routine monitoring of this compound residues in agricultural products and the environment are not described in the readily available scientific literature. General methods for the analysis of pesticide residues, particularly acidic herbicides, are well-established and could likely be adapted for this compound.

Modern pesticide residue analysis typically employs chromatographic techniques coupled with mass spectrometry. researchgate.netnih.govwho.intshimadzu.com For acidic herbicides, which includes the pyridine carboxylic acid class, methods often involve an extraction step followed by derivatization for gas chromatography (GC) or direct analysis by liquid chromatography (LC). researchgate.netnih.gov

Table 1: General Analytical Techniques for Acidic Herbicides

TechniqueDescriptionPotential Applicability to this compound
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective method for analyzing polar and non-volatile compounds.Likely suitable for direct analysis without derivatization.
GC-MS Gas Chromatography-Mass Spectrometry is effective for volatile compounds. Acidic herbicides often require derivatization to increase their volatility.Would likely require a derivatization step to convert the carboxylic acid to a more volatile ester.
QuEChERS Quick, Easy, Cheap, Effective, Rugged, and Safe is a sample preparation method widely used in multi-residue pesticide analysis.Modifications of the standard QuEChERS procedure are often necessary for acidic analytes. eurl-pesticides.eu

Without specific studies, the limits of detection (LOD) and quantification (LOQ) for this compound in various matrices remain undetermined. Monitoring data for this specific compound in food or environmental samples is not present in public databases. The persistence and mobility of related pyridine carboxylic acid herbicides like picloram (B1677784) and clopyralid (B1669233) have been studied, but this information cannot be directly extrapolated to this compound. biocycle.netmdpi.comvt.eduvt.edugrdc.com.auepa.govwikipedia.org

Advanced Characterization and Analytical Methodologies for 2,5,6 Trichloronicotinic Acid

Spectroscopic Techniques in Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of 2,5,6-trichloronicotinic acid, utilizing the interaction of electromagnetic radiation with the molecule to probe its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, defined by two key signals. The pyridine (B92270) ring contains only one proton, located at the C4 position, which would appear as a singlet. Its chemical shift would be significantly downfield, influenced by the deshielding effects of the electronegative chlorine atoms and the aromatic ring current. The second key signal is from the carboxylic acid proton (-COOH), which is typically a broad singlet and appears far downfield, often above 10 ppm, due to its acidic nature. oregonstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, six distinct signals are anticipated. The carbon of the carboxyl group (C=O) is expected to resonate at the lowest field (typically 160-180 ppm). The five carbons of the pyridine ring will each produce a unique signal. The carbons bonded directly to chlorine atoms (C2, C5, C6) will show shifts influenced by the halogen's electronegativity. The remaining carbons (C3 and C4) will also have characteristic shifts, allowing for a full structural assignment. The precise chemical shifts can be influenced by the solvent used for analysis. pdx.eduexamqa.com

Expected NMR Data for this compound

Nucleus Functional Group Expected Chemical Shift (ppm) Multiplicity Notes
¹H Pyridine C4-H ~8.0 - 8.5 Singlet Shift influenced by three adjacent chloro-substituents.
¹H Carboxylic Acid -OH >10 Broad Singlet Position is concentration and solvent dependent.
¹³C Carboxylic Acid C=O ~160 - 175 -

| ¹³C | Pyridine Ring Carbons | ~120 - 160 | - | Six distinct signals expected, with C-Cl carbons shifted downfield. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. rsc.org The monoisotopic mass of the compound is 224.91512 Da. uni.lu

A key feature in the mass spectrum is the distinctive isotopic pattern generated by the three chlorine atoms. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks for the molecular ion (M) and chlorine-containing fragments, with predictable relative intensities (e.g., M, M+2, M+4, M+6).

Electron ionization (EI) would likely lead to significant fragmentation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Other potential fragmentations involve the loss of a chlorine atom (M-35) or hydrogen chloride (M-36). Softer ionization techniques, like electrospray ionization (ESI), are useful for observing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. uni.lu

Predicted Mass Spectrometry Data for this compound

Adduct/Fragment Formula Predicted m/z Notes
[M]⁺ [C₆H₂Cl₃NO₂]⁺ 224.91457 Molecular ion, will show characteristic isotopic pattern. uni.lu
[M+H]⁺ [C₆H₃Cl₃NO₂]⁺ 225.92240 Protonated molecule, often the base peak in ESI+. uni.lu
[M-H]⁻ [C₆H₁Cl₃NO₂]⁻ 223.90784 Deprotonated molecule, often the base peak in ESI-. uni.lu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the characteristic vibrations of its functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with C-H stretching signals. vscht.cz A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1690-1760 cm⁻¹. drugbank.com Other significant peaks include the C-O stretch and O-H bend of the acid group, as well as vibrations from the pyridine ring and the C-Cl bonds (typically below 850 cm⁻¹). wpmucdn.comspecac.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for observing symmetric vibrations and bonds involving heavy atoms. nih.gov The symmetric vibrations of the substituted pyridine ring and the C-Cl stretching vibrations are expected to produce strong signals in the Raman spectrum. americanpharmaceuticalreview.com This technique can be highly valuable for studying crystalline forms (polymorphs) and for in-situ reaction monitoring without interference from aqueous media. academie-sciences.fr

Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Typical IR Intensity Typical Raman Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Strong, Broad Weak
Carboxylic Acid C=O stretch 1690 - 1760 Strong Medium
Pyridine Ring C=C, C=N stretches 1400 - 1600 Medium-Strong Strong
Carboxylic Acid C-O stretch 1210 - 1320 Strong Weak-Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is used for both qualitative and quantitative analysis. bspublications.net The this compound molecule contains a substituted pyridine ring, which is a chromophore that absorbs UV radiation. The absorption is due to π → π* and n → π* electronic transitions within the aromatic system and the carbonyl group. msu.edu

The exact wavelength of maximum absorbance (λmax) is dependent on the solvent, as solvent polarity can affect the energy levels of the electronic states. vscht.cz The presence of the three chlorine atoms and the carboxylic acid group as substituents on the pyridine ring will influence the position and intensity of the absorption bands compared to unsubstituted nicotinic acid. These auxochromic groups typically cause a shift in the λmax to longer wavelengths (a bathochromic shift). Quantitative analysis is possible by creating a calibration curve that relates absorbance to concentration, following the Beer-Lambert law. libretexts.org

Chromatographic Methods for Analysis and Quantification

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for performing precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for its analysis. epo.org

In a typical setup, a C18 (octadecylsilyl) column is used as the stationary phase, which is non-polar. lcms.cz The mobile phase is a polar mixture, commonly consisting of water and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com To ensure good peak shape for the acidic analyte, a small amount of acid (e.g., formic acid or phosphoric acid) is usually added to the mobile phase to suppress the ionization of the carboxylic acid group. lcms.cz

Detection is most commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance (one of its λmax values). Quantification is performed by integrating the area of the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentration. This method can be validated for linearity, accuracy, precision, and sensitivity according to established guidelines. ejgm.co.ukpan.olsztyn.pl

Typical RP-HPLC Parameters for this compound Analysis

Parameter Description
Column Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient elution (e.g., starting with high %A, increasing %B over time)
Flow Rate ~1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at a suitable λmax (e.g., ~220-300 nm)

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a robust technique for the analysis of volatile and thermally stable compounds. For organic acids like this compound, which are polar and have low volatility, a derivatization step is typically required to convert the analyte into a more volatile and less polar form suitable for GC analysis. This process enhances chromatographic peak shape and improves thermal stability.

Derivatization: The carboxylic acid group of this compound is the primary target for derivatization. Common approaches include esterification to form methyl or ethyl esters, or silylation using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to create silyl (B83357) esters. nih.gov The choice of derivatizing agent depends on the desired volatility and the detector being used.

Column Selection and Conditions: A non-polar or medium-polarity capillary column, such as a DB-5 or DB-1701, is often employed for the separation of chlorinated aromatic compounds. epa.gov The GC oven temperature is programmed to ramp up gradually, ensuring the separation of the analyte from other components in the sample mixture. metbio.net The injector temperature is maintained at a high constant temperature to ensure rapid volatilization of the derivatized analyte. metbio.net

Detection: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for detecting the trichlorinated structure of the analyte. epa.gov For greater specificity, a Nitrogen-Phosphorus Detector (NPD) could also be utilized, responding to the nitrogen atom in the pyridine ring. epa.gov

Table 1: Typical GC Parameters for Analysis of a Derivatized Chlorinated Nicotinic Acid Analog
ParameterConditionRationale/Reference
InstrumentGas ChromatographStandard for volatile analysis. metbio.net
ColumnDB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)Commonly used for separating a wide range of organic compounds, including halogenated aromatics. epa.gov
Carrier GasHelium or HydrogenInert mobile phase. metbio.net
Injector Temperature250 °CEnsures complete and rapid volatilization of the derivatized analyte. metbio.net
Oven ProgramInitial 100 °C, ramp at 10 °C/min to 280 °CTemperature programming allows for the separation of compounds with different boiling points. metbio.net
DetectorElectron Capture Detector (ECD)High sensitivity for electrophilic and halogenated compounds. epa.gov
DerivatizationEsterification (e.g., with BF₃/Methanol) or Silylation (e.g., with MTBSTFA)Increases volatility and improves peak shape for GC analysis of carboxylic acids. nih.gov

LC-MS and GC-MS Techniques

For unambiguous identification and sensitive quantification, mass spectrometry (MS) coupled with chromatography is the gold standard.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. Following GC separation, the derivatized this compound molecules enter the mass spectrometer's ion source. metbio.net Electron ionization (EI) is a common technique that fragments the molecule in a reproducible pattern, creating a unique mass spectrum that serves as a chemical fingerprint. For enhanced sensitivity with halogenated compounds, negative-ion chemical ionization (NCI) can be employed, which is a softer ionization technique that often results in a strong molecular ion signal, improving detection limits. nih.gov A sensitive GC-NCI-MS method was successfully developed for the related metabolite, 3,5,6-trichloropyridinol. nih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry is particularly advantageous as it can often analyze polar compounds like this compound directly, without the need for derivatization. jfda-online.com This reduces sample preparation time and potential sources of error. nih.gov

Chromatography: Reversed-phase (RP) chromatography is a common starting point, but retaining highly polar compounds can be challenging. Therefore, specialized columns such as those used for Hydrophilic Interaction Liquid Chromatography (HILIC) or porous graphitic carbon (PGC) columns are often preferred. jfda-online.comnih.gov HILIC is effective at retaining and separating very polar compounds, while PGC columns are stable across a wide pH range. jfda-online.com

Mass Spectrometry: Electrospray ionization (ESI) is the most common interface for LC-MS, as it is well-suited for ionizing polar molecules from a liquid stream. The analysis is typically performed in negative ion mode to deprotonate the carboxylic acid, enhancing sensitivity. For high-confidence quantification and identification, tandem mass spectrometry (MS/MS) is used, most commonly with a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. jfda-online.com This involves selecting the deprotonated parent ion (Q1), fragmenting it in the collision cell (q2), and monitoring for a specific, characteristic fragment ion (Q3), providing exceptional selectivity and low detection limits. jfda-online.comnih.gov

Table 2: Comparison of LC-MS and GC-MS for this compound Analysis
ParameterLC-MS/MSGC-MS
DerivatizationOften not required. jfda-online.comRequired (e.g., esterification, silylation). nih.gov
Separation ModeHILIC or Reversed-Phase (with specialized columns). jfda-online.comCapillary Gas Chromatography. metbio.net
Ionization SourceElectrospray Ionization (ESI), typically negative mode. jfda-online.comElectron Ionization (EI) or Negative-Ion Chemical Ionization (NCI). nih.govmetbio.net
Mass AnalyzerTriple Quadrupole (QqQ) for MRM. jfda-online.comSingle Quadrupole or Ion Trap. metbio.net
AdvantagesHigh throughput, no derivatization, high sensitivity and selectivity. jfda-online.comnih.govHigh-resolution separation, established libraries for EI spectra.
Primary ApplicationQuantitative analysis in complex matrices (e.g., food, biological fluids). jfda-online.comStructural confirmation and screening. metbio.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

To perform this analysis, a high-quality single crystal of this compound is required. Such crystals are typically grown through slow evaporation of a saturated solution. For related compounds like 5,6-dibromonicotinic acid and 5-bromo-6-chloronicotinic acid, suitable crystals were obtained by slow evaporation from a water-ethanol solution over several weeks. dtic.mil

Once a suitable crystal is mounted in the diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions are determined. asianpubs.org

Table 3: Predicted Crystallographic Parameters for this compound (Based on Analogs)
ParameterPredicted Value/FeatureBasis/Reference
Crystal SystemMonoclinic or OrthorhombicCommon for similar organic molecules. asianpubs.org
Space Groupe.g., P2₁/cA common space group for centrosymmetric structures.
Crystal GrowthSlow evaporation from a suitable solvent (e.g., ethanol (B145695)/water).Method used for analogous dihalonicotinic acids. dtic.mil
Key Intermolecular InteractionHydrogen-bonded carboxylic acid dimers.Proposed as a critical force in determining the crystal structure of related acids. dtic.mil
Data CollectionAutomated CCD area detector with MoKα radiation.Standard instrumentation for single-crystal X-ray diffraction. asianpubs.org

Theoretical and Computational Studies of 2,5,6 Trichloronicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 2,5,6-trichloronicotinic acid. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of a molecule governs its reactivity. For this compound, the pyridine (B92270) ring is substituted with three electron-withdrawing chlorine atoms and a carboxylic acid group. These substituents significantly influence the electron distribution across the aromatic system.

DFT calculations can be used to compute a variety of molecular properties and reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. pmf.unsa.baresearchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's stability and reactivity. researchgate.netirjweb.com These include:

Chemical Hardness (η): Resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): The escaping tendency of electrons from a system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

For this compound, the three chlorine atoms are expected to lower both the HOMO and LUMO energy levels and increase the electrophilicity index, making the pyridine ring susceptible to nucleophilic attack.

Table 1: Representative Global Reactivity Descriptors (Illustrative) This table presents illustrative values based on typical DFT calculations for similar halogenated pyridine derivatives.

DescriptorSymbolIllustrative Value (eV)Implication for Reactivity
HOMO EnergyEHOMO-7.5Moderate electron-donating ability
LUMO EnergyELUMO-2.1High electron-accepting ability
HOMO-LUMO GapΔE5.4Kinetically stable but reactive
Chemical Hardnessη2.7Relatively high resistance to deformation
Chemical Potentialμ-4.8High tendency to accept electrons
Electrophilicity Indexω4.26Strong electrophilic character

Local reactivity, or site selectivity, can be predicted using descriptors like Fukui functions and the Molecular Electrostatic Potential (MEP). researchgate.netscielo.org.mx The MEP map visually represents the electrostatic potential on the electron density surface. uni-muenchen.de For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating sites for electrophilic attack, and positive potential (blue) around the hydrogen atom of the carboxyl group and parts of the pyridine ring, indicating sites for nucleophilic attack. wuxiapptec.comresearchgate.net The electron-withdrawing nature of the chlorine atoms would enhance the positive potential on the ring carbons to which they are attached, particularly at the C2 and C6 positions, marking them as probable sites for nucleophilic substitution.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the carboxylic acid group to the pyridine ring.

Computational methods can perform a Potential Energy Surface (PES) scan by systematically rotating a specific dihedral angle and calculating the energy at each step. researchgate.netuni-muenchen.degaussian.comjoaquinbarroso.com This allows for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers). The main dihedral angle of interest is defined by the atoms N1-C3-C7(=O)-O8.

Studies on similar nicotinic acid derivatives show that the carboxylic acid group can exist in two main planar conformations relative to the pyridine ring, often referred to as syn and anti. dergipark.org.tr These arise from the rotation of the C-COOH bond. Additionally, the hydroxyl group within the carboxylic acid can orient itself in different ways. The most stable conformer is typically the one where the carbonyl oxygen points away from the ring nitrogen to minimize steric hindrance and electrostatic repulsion. The formation of an intramolecular hydrogen bond between the carboxylic hydrogen and the ring nitrogen is also a possibility that would be explored in a detailed conformational analysis.

Table 2: Plausible Conformers of this compound (Illustrative) This table describes likely low-energy conformers. Relative energies (ΔE) are illustrative and would require specific calculations.

ConformerDihedral Angle (N1-C3-C=O)Key FeaturesIllustrative Relative Energy (kcal/mol)
I ~0°Planar, carbonyl oxygen syn to ring nitrogen1.5
II ~180°Planar, carbonyl oxygen anti to ring nitrogen0.0 (Most Stable)
III ~90°Non-planar, transition state3.0

Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. mdpi.com

An MD simulation of this compound, typically in a solvent like water, could provide insights into several phenomena:

Solvation Structure: How water molecules arrange around the solute, particularly the formation of hydrogen bonds with the carboxylic acid group and the ring nitrogen.

Conformational Dynamics: The transitions between different conformers in solution and the timescale of these changes. nih.govelifesciences.orgelifesciences.org

Aggregation Behavior: At higher concentrations, simulations could explore how molecules of this compound interact with each other, for instance, through the formation of hydrogen-bonded dimers. mdpi.comrsc.org

Interaction with Biomolecules: If this compound has a biological target, MD simulations can be used to study the binding process, the stability of the protein-ligand complex, and the specific interactions (hydrogen bonds, hydrophobic contacts) that stabilize the binding. nih.gov

The simulation process involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box with solvent molecules, and then running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the phenomena of interest. nih.gov

Cheminformatics and Data Mining for Structure-Property Correlations

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds to find relationships between their structure and their properties, such as biological activity or physical characteristics. This is often done through Quantitative Structure-Activity Relationship (QSAR) studies. ijnrd.org

A QSAR study involving this compound would typically follow these steps:

Dataset Assembly: A collection of related compounds (e.g., various substituted nicotinic acids) with measured biological activity (like herbicidal or antifungal IC50 values) would be gathered. sci-hub.boxusda.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These are numerical representations of the molecule's properties. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the model is rigorously tested to ensure it is statistically significant and not a result of chance correlation.

For this compound, the presence of three chlorine atoms would significantly impact its descriptors compared to unsubstituted nicotinic acid, affecting its lipophilicity, electronic profile, and size.

Table 3: Common Molecular Descriptors in QSAR Studies This table lists descriptors that would be calculated for this compound in a typical cheminformatics analysis.

Descriptor ClassSpecific Descriptor ExampleInformation Encoded
Constitutional Molecular WeightSize and mass of the molecule
Topological Wiener IndexBranching and connectivity of the molecular graph
Physicochemical LogP (Octanol-Water Partition)Lipophilicity/hydrophobicity
Electronic HOMO/LUMO EnergiesElectron-donating/accepting ability
Steric/Geometrical Molecular Surface AreaSize and shape of the molecule

Such studies can help rationalize the observed activity of this compound and predict the activity of new, unsynthesized derivatives, guiding further research. chemrxiv.org

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. smu.edu By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, including the structures and energies of all intermediates and transition states. sumitomo-chem.co.jpscielo.brrsc.org

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where one of the chlorine atoms is replaced by a nucleophile. nih.govrsc.orgarpgweb.com The pyridine ring is electron-deficient, a characteristic that is enhanced by the three chlorine atoms, making it susceptible to this type of reaction.

A computational study of an SNAr reaction on this compound would involve:

Modeling Reactants: Optimizing the geometries of this compound and the chosen nucleophile.

Locating Transition States: Searching the potential energy surface for the transition state structures corresponding to nucleophilic attack at each of the three chlorinated positions (C2, C5, and C6). The position with the lowest activation barrier would be the kinetically favored site of reaction. nih.gov

Identifying Intermediates: Characterizing the Meisenheimer complex, a negatively charged intermediate formed during the SNAr reaction.

Calculating Reaction Profile: Determining the relative energies of reactants, transition states, intermediates, and products to construct a complete energy profile for the reaction.

Theoretical calculations would likely predict that the chlorine atoms at the C2 and C6 positions are the most susceptible to substitution due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negative charge in the Meisenheimer intermediate. DFT calculations could provide definitive predictions of site selectivity and reaction rates.

Future Directions and Research Opportunities

Novel Synthetic Routes and Sustainable Production

The exploration of novel and sustainable synthetic routes for 2,5,6-trichloronicotinic acid and its derivatives is a burgeoning area of research. Traditional methods for the synthesis of chlorinated nicotinic acids often involve multi-step processes that may utilize harsh reagents and generate significant waste. For instance, the synthesis of related compounds like 2,5,6-trichloro-4-methylnicotinic acid typically involves the chlorination of a nicotinic acid derivative using agents like chlorine gas under controlled conditions, which can present handling challenges and environmental concerns. Similarly, the synthesis of 2,5,6-trichloro-4-(isopropylamino)nicotinic acid involves chlorination followed by amination, highlighting the multi-step nature of these syntheses.

Future research is focused on developing more efficient and environmentally benign methodologies. This includes the investigation of catalytic systems that can achieve selective chlorination under milder conditions, potentially reducing the number of synthetic steps and the amount of waste generated. Green chemistry principles are being increasingly applied, with a focus on using less hazardous solvents, reducing energy consumption, and improving atom economy. One approach could be the exploration of flow chemistry, which can offer better control over reaction parameters and improve safety and scalability.

Moreover, the development of synthetic routes starting from readily available and renewable feedstocks is a key objective. This could involve biocatalytic methods, where enzymes are used to perform specific transformations with high selectivity, or the use of platform chemicals derived from biomass. For example, research into the synthesis of other heterocyclic compounds has demonstrated the utility of solid-phase organic synthesis (SPOS) as a novel route to create libraries of compounds like diketopiperazines and diketomorpholines, a strategy that could potentially be adapted for nicotinic acid derivatives. nih.gov

Synthetic Approach Description Potential Advantages
Catalytic ChlorinationUse of novel catalysts for selective chlorination.Milder reaction conditions, higher selectivity, reduced waste.
Flow ChemistryContinuous processing in microreactors.Enhanced safety, better process control, improved scalability.
BiocatalysisEmployment of enzymes for specific transformations.High selectivity, environmentally friendly, use of renewable resources.
Solid-Phase SynthesisSynthesis on a solid support.Facilitates purification, potential for library synthesis. nih.gov

The industrial production of chlorinated nicotinic acid derivatives currently relies on scaling up these traditional synthetic routes, with a strong emphasis on process control to ensure high yield and purity. Future industrial processes will likely incorporate these novel and sustainable approaches to not only improve economic viability but also to meet increasingly stringent environmental regulations.

Exploration of New Biological Activities and Therapeutic Avenues

While this compound itself is primarily used as a chemical intermediate, its structural motif is present in molecules with a wide range of biological activities. smolecule.com The exploration of new biological activities and therapeutic avenues for derivatives of this compound is a promising area of research. The presence of the chlorinated pyridine (B92270) ring is a key feature that can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Research has shown that derivatives of chlorinated nicotinic acids have potential applications in various therapeutic areas. For instance, certain derivatives have been investigated for their antimicrobial and antifungal properties. The mechanism of action is thought to involve interference with microbial metabolic processes. Further research is needed to fully elucidate the specific molecular targets.

The development of new therapeutic agents often involves the synthesis and screening of libraries of related compounds. Derivatives of this compound could be synthesized through substitution reactions, where the chlorine atoms are replaced by other functional groups to create a diverse set of molecules. These new compounds can then be screened for a variety of biological activities.

One area of significant interest is the development of inhibitors for specific enzymes or receptors involved in disease processes. For example, derivatives of nicotinic acid have been explored as ligands for endothelin receptors, which are implicated in conditions like pulmonary hypertension and congestive heart failure. nih.gov Additionally, some complex molecules incorporating a trichloronicotinic acid moiety have been investigated as inhibitors of KRAS G12C, a protein involved in several types of cancer. google.com

Therapeutic Area Potential Application of Derivatives Example of Related Research
Infectious DiseasesAntimicrobial and antifungal agents. Investigation of chlorinated nicotinic acid derivatives for their ability to inhibit microbial growth.
Cardiovascular DiseasesEndothelin receptor antagonists. nih.govSynthesis of pyrrole-2-carboxylic acid derivatives as ligands for endothelin receptors. nih.gov
OncologyKRAS G12C inhibitors. google.comDevelopment of small molecule inhibitors for cancer therapy. google.com

The creation of pharmaceutically acceptable salts of these derivatives is also an important aspect of drug development, as it can improve properties such as solubility and stability. google.com

Development of Advanced Agrochemical Applications

The chlorinated pyridine structure is a well-established scaffold in the agrochemical industry, with many herbicides and pesticides containing this moiety. 5,6-Dichloronicotinic acid, a related compound, is known to be an important intermediate for pesticides and pharmaceuticals. google.com This suggests that this compound and its derivatives could also have significant potential in the development of advanced agrochemical applications.

Future research in this area will likely focus on several key aspects. Firstly, the synthesis of novel derivatives of this compound and their screening for herbicidal, insecticidal, and fungicidal activity. The unique substitution pattern of three chlorine atoms on the pyridine ring could lead to compounds with novel modes of action or improved efficacy against resistant pests and weeds.

Secondly, there is a growing demand for agrochemicals with more favorable environmental profiles. Research could be directed towards developing derivatives of this compound that are more readily biodegradable or have lower toxicity to non-target organisms. This aligns with the broader trend in the agrochemical industry towards developing more sustainable and environmentally friendly products.

Thirdly, the development of advanced formulations and delivery systems for these new agrochemicals will be crucial. This could involve the use of nanotechnology to create formulations that improve the stability and targeted delivery of the active ingredient, thereby reducing the amount of chemical needed and minimizing environmental impact.

Agrochemical Application Research Focus Potential Benefits
HerbicidesSynthesis and screening of novel derivatives for weed control.New modes of action, improved efficacy against resistant weeds.
InsecticidesDevelopment of new insecticides based on the chlorinated pyridine scaffold.Control of a broader spectrum of insect pests, potential for lower application rates.
FungicidesExploration of antifungal properties for crop protection.Management of fungal diseases in various crops.

The use of this compound as an intermediate in the production of these advanced agrochemicals is a key area of interest.

Environmental Remediation and Detoxification Strategies for this compound and its Metabolites

As with many synthetic chemical compounds, the potential environmental fate and impact of this compound and its metabolites are important considerations. While specific studies on the environmental remediation of this compound are not widely available, general principles of environmental remediation and detoxification can be applied.

One potential strategy for the remediation of soil and water contaminated with chlorinated organic compounds is bioremediation. This involves the use of microorganisms that can degrade the contaminant into less harmful substances. Research has shown that certain bacteria are capable of degrading chlorinated pyridines. The identification and isolation of microbial strains with the ability to metabolize this compound would be a key first step. Rhizospheric bacteria, in particular, have been shown to be effective in the detoxification of heavy metals and other pollutants in contaminated soils. frontiersin.org

Phytoremediation, the use of plants to remove, degrade, or contain environmental contaminants, is another potential approach. Plants can take up contaminants from the soil and water and, in some cases, metabolize them into less toxic compounds. The identification of plant species that are tolerant to and can accumulate or degrade this compound would be necessary for this strategy to be effective.

Advanced oxidation processes (AOPs) are another set of technologies that could be used for the detoxification of this compound in water. AOPs involve the generation of highly reactive hydroxyl radicals that can oxidize a wide range of organic compounds. Techniques such as ozonation, UV/H2O2, and Fenton's reagent have been successfully used to treat water contaminated with other persistent organic pollutants.

Remediation Strategy Description Key Research Area
BioremediationUse of microorganisms to degrade the compound.Isolation and characterization of microbial strains capable of metabolizing this compound.
PhytoremediationUse of plants to remove or degrade the compound.Identification of plant species that can tolerate and accumulate or degrade the compound.
Advanced Oxidation ProcessesUse of highly reactive radicals to oxidize the compound.Optimization of AOP conditions for the efficient degradation of this compound.

The study of the metabolic pathways of this compound in various organisms is also crucial for developing effective detoxification strategies. Understanding how the compound is metabolized can help in identifying potential biomarkers of exposure and in designing strategies to enhance its detoxification. For example, some foods and their components have been shown to modulate metabolic detoxification pathways in humans. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of chemical research, and the study of this compound and its derivatives is no exception. AI and ML can be powerful tools for accelerating the discovery and development of new molecules with desired properties.

In the area of synthetic chemistry, AI and ML algorithms can be used to predict the most efficient and sustainable synthetic routes for this compound and its derivatives. By analyzing vast amounts of chemical reaction data, these models can suggest novel reaction pathways and optimize reaction conditions, potentially saving significant time and resources in the laboratory.

For the exploration of new biological activities, AI and ML can be used to build predictive models that can screen large virtual libraries of this compound derivatives for their potential therapeutic or agrochemical properties. These models can identify promising candidates for further experimental investigation, thereby streamlining the drug discovery and development process. For instance, AI/ML has been increasingly applied in drug discovery for central nervous system diseases to identify targets and screen compounds. nih.gov

AI and ML can also play a crucial role in understanding the environmental fate and toxicity of this compound and its metabolites. By developing quantitative structure-activity relationship (QSAR) models, it is possible to predict the environmental properties of these compounds, such as their biodegradability and toxicity, based on their molecular structure. This can help in prioritizing compounds for further testing and in designing more environmentally friendly chemicals.

Application of AI/ML Description Potential Impact
Synthesis PredictionPredicting optimal synthetic routes.More efficient and sustainable chemical synthesis.
Virtual ScreeningIdentifying promising candidates for new drugs or agrochemicals.Accelerated discovery of new bioactive molecules.
QSAR ModelingPredicting environmental fate and toxicity.Design of safer and more environmentally friendly chemicals.
Data AnalysisAnalyzing large datasets from high-throughput screening.Faster identification of lead compounds and optimization of their properties.

The use of AI and ML in chemical research is still a rapidly developing field, but its potential to transform the way we design, synthesize, and study chemical compounds like this compound is undeniable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5,6-Trichloronicotinic acid, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : The synthesis often involves chlorination of nicotinic acid derivatives. For example, coupling reagents like EDCI/HOBt with ammonium chloride in DMF at 25°C for 16 hours have been reported to yield intermediates structurally related to chloronicotinic acids . To ensure reproducibility, researchers should:

  • Use high-purity reagents (≥97% purity, as per supplier specifications ).
  • Monitor reaction progress via TLC or HPLC to confirm intermediate formation.
  • Standardize workup procedures (e.g., acidification, recrystallization) to isolate the product.

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., chlorine positions on the pyridine ring) via 1^1H and 13^13C NMR shifts .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 210.5 for C6_6H3_3Cl3_3NO2_2) .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>97% as per commercial standards ).

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or derivative structures. Researchers should:

  • Perform dose-response studies to establish IC50_{50} values under standardized conditions (e.g., pH, temperature) .
  • Compare derivatives with controlled substituent modifications (e.g., replacing chlorine with fluorine at position 2 ).
  • Use computational modeling (e.g., molecular docking) to assess binding affinity to target proteins like FtsZ in antibacterial studies .

Q. How can mechanistic studies elucidate the role of this compound in inhibiting bacterial cell division?

  • Methodological Answer :

  • In vitro assays : Measure inhibition of FtsZ polymerization using turbidity assays or GTPase activity tests .
  • Structural analysis : Co-crystallize the compound with FtsZ and perform X-ray crystallography to identify binding sites.
  • In vivo validation : Use bacterial strains with varying FtsZ mutations to confirm target specificity .

Q. What are the critical considerations for designing stable formulations of this compound for in vivo studies?

  • Methodological Answer :

  • Assess pH stability : The carboxylic acid group may degrade under alkaline conditions; buffer formulations at pH 4–6 .
  • Evaluate photostability : Protect solutions from UV light due to aromatic chlorination .
  • Use encapsulation techniques (e.g., liposomes) to enhance bioavailability and reduce toxicity .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address variability in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) at 25°C and 37°C .
  • Document exact conditions (e.g., sonication time, saturation thresholds) to align with literature protocols .
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions .

Tables for Key Data

Property Value/Technique Reference
Purity (Commercial) 97–98% (HPLC)
Molecular Weight 210.45 g/mol
Common Synthetic Reagents EDCI, HOBt, DMF, NH4_4Cl
Key Applications Antibacterial agent synthesis

Key Citations

  • Synthesis optimization:
  • Analytical validation:
  • Mechanistic studies:
  • Stability and safety:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.